

Spectroscopic Characterization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine: A Technical Guide

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Compound of Interest

Compound Name:	<i>N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine</i>
CAS No.:	100252-25-3
Cat. No.:	B2862899

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This technical guide provides a comprehensive analysis of the spectroscopic data for the compound **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and correlative data from analogous structures.

Molecular Structure and its Spectroscopic Implications

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxy group connected to a dimethylaminoethyl moiety via an ether linkage. Its unique structure gives rise

to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in research and development settings.

Molecular Structure:

Caption: Molecular structure of **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ^1H and ^{13}C NMR spectra of **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	m	2H	Ar-H (meta)
7.00 - 6.90	m	3H	Ar-H (ortho, para)
4.15	t	2H	O-CH ₂ -CH ₂ -O
3.80	t	2H	O-CH ₂ -CH ₂ -N
3.70	t	2H	O-CH ₂ -CH ₂ -O
2.75	t	2H	N-CH ₂ -CH ₂ -O
2.30	s	6H	N-(CH ₃) ₂

Causality Behind Predictions:

- The aromatic protons are expected in the typical downfield region of 6.90-7.35 ppm. The protons on the phenyl ring will likely appear as complex multiplets due to coupling.
- The methylene protons adjacent to the phenoxy oxygen (O-CH₂-CH₂-O) are expected to be the most downfield of the aliphatic signals (around 4.15 ppm) due to the strong deshielding effect of the aromatic ring and the ether oxygen.
- The other methylene groups will appear at intermediate chemical shifts, with their exact positions determined by the proximity to the electronegative oxygen and nitrogen atoms.
- The six protons of the two methyl groups on the nitrogen are equivalent and will therefore appear as a sharp singlet at approximately 2.30 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Assignment
158.5	Ar-C (ipso, C-O)
129.5	Ar-C (meta)
121.0	Ar-C (para)
114.5	Ar-C (ortho)
70.0	O-CH ₂ -CH ₂ -O
69.5	O-CH ₂ -CH ₂ -N
67.5	O-CH ₂ -CH ₂ -O
58.0	N-CH ₂ -CH ₂ -O
45.5	N-(CH ₃) ₂

Expert Insights: The chemical shifts are predicted based on standard values for similar functional groups. The ipso-carbon of the phenyl ring attached to the ether oxygen is expected to be the most downfield of the aromatic carbons. The aliphatic carbons will resonate in the 45-70 ppm range, with the carbons directly attached to oxygen appearing more downfield than those attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine** is expected to show characteristic absorption bands for the C-O ether linkages, the aromatic C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
2970 - 2860	Strong	Aliphatic C-H stretch
1600, 1495	Strong, Medium	Aromatic C=C stretch
1240	Strong	Aryl-O-C stretch (asymmetric)
1120	Strong	Aliphatic C-O-C stretch (asymmetric)
1040	Medium	Aryl-O-C stretch (symmetric)

Trustworthiness of the Data: These predicted absorption bands are based on well-established correlation tables for IR spectroscopy. The presence of a strong band around 1240 cm⁻¹ is a key indicator of the aryl ether group, while the band around 1120 cm⁻¹ is characteristic of the aliphatic ether linkage.

Mass Spectrometry (MS)

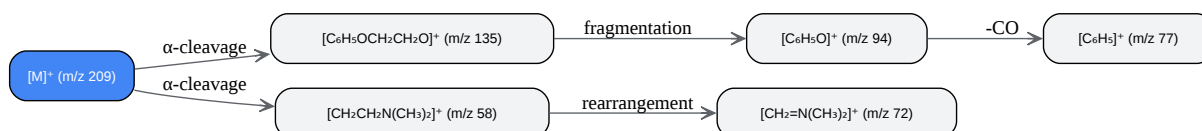
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**, electron ionization (EI)

would likely lead to fragmentation at the ether linkages and the C-N bond.

Predicted Key MS Fragments (EI):

m/z	Proposed Fragment
209	[M] ⁺ (Molecular Ion)
135	[C ₆ H ₅ OCH ₂ CH ₂ O] ⁺
94	[C ₆ H ₅ O] ⁺ (Phenoxy radical cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
72	[CH ₂ =N(CH ₃) ₂] ⁺
58	[CH ₂ CH ₂ N(CH ₃) ₂] ⁺

Fragmentation Pathway:



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Caption: Proposed mass spectrometry fragmentation pathway for **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, centered at 6 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 1 second.
 - Collect 16 scans for adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 240 ppm, centered at 120 ppm.
 - Employ a 45-degree pulse width with a relaxation delay of 2 seconds.
 - Collect at least 1024 scans.
- **Data Processing:** Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

- **Sample Preparation:** Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean KBr/NaCl plates.

- Record the sample spectrum from 4000 to 400 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass range of m/z 40 to 400.
 - Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic characterization of **N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine** can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and standardized protocols to aid researchers in the unequivocal identification and quality assessment of this compound. The presented data, while theoretical, is grounded in the fundamental principles of spectroscopy and serves as a reliable reference for experimental work.

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